molecular formula C6H16N2 B037700 1,6-Diaminohexane-1,1,6,6-d4 CAS No. 115797-49-4

1,6-Diaminohexane-1,1,6,6-d4

Cat. No. B037700
M. Wt: 120.23 g/mol
InChI Key: NAQMVNRVTILPCV-NZLXMSDQSA-N
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Description

Synthesis Analysis

The synthesis of deuterated 1,6-Diaminohexane involves specific isotopic labeling techniques that replace hydrogen atoms with deuterium. This process may involve the direct deuteration of 1,6-Diaminohexane or synthesis from precursors that are already deuterated. Techniques such as catalytic hydrogenation using deuterium gas or chemical exchange methods are commonly employed. However, specific methods for the synthesis of 1,6-Diaminohexane-1,1,6,6-d4 are not detailed in the provided studies.

Molecular Structure Analysis

The molecular structure of 1,6-Diaminohexane-1,1,6,6-d4 is characterized by its linear chain of six carbon atoms, terminated on both ends by amine groups, with specific hydrogen atoms replaced by deuterium. This structure forms the basis for its reactivity and interactions with other molecules. The presence of deuterium can influence the vibrational modes of the molecule, detectable by spectroscopic methods, providing insights into the electronic and structural properties of the compound.

Chemical Reactions and Properties

1,6-Diaminohexane participates in various chemical reactions, primarily as a bifunctional linker in the synthesis of polymers, resins, and other complex molecules. Its deuterated form, 1,6-Diaminohexane-1,1,6,6-d4, is particularly valuable in mechanistic studies, where the impact of deuterium on reaction rates and pathways can be observed. This compound is involved in adduct formation, as seen in the formation of hydrogen-bonded frameworks with other molecules, demonstrating its versatility in creating structured materials (Zakaria et al., 2002).

Scientific Research Applications

  • Polyamide Plastics Monomers : It is utilized as a monomer for polyamide plastics. The biosynthesis of such diamines, including 1,6-diaminohexane, is being explored to establish a sustainable plastics industry. High-performance microbial factories are utilized for the production of diamines, with several synthetic pathways proposed based on glutamate or adipic acid (Li Wang, Guohui Li, Yu Deng, 2020).

  • Dye-Affinity Membranes : It's used as a spacer arm for immobilizing Cibacron Blue 3GA onto membranes, optimizing ligand density and enhancing protein adsorption, making it a valuable asset in separation science and technology (S. Suen, Y. Tsai, 2000).

  • Inverted Planar Perovskite Solar Cells : Its derivative, 1,6-Diaminohexane Dihydrochloride, is incorporated into perovskite precursors for fabricating solar cells. This addition enhances the power conversion efficiency and stability of the cells by affecting crystallization dynamics and improving moisture resistance (Yaling Wang et al., 2018).

Applications in Catalysis and Environmental Science

1,6-Diaminohexane-1,1,6,6-d4 also plays a role in catalysis and environmental applications.

  • Construction of Host–Guest Coordination Networks : It serves as a template for constructing supramolecular coordination polymers, which are utilized in catalysis, such as in the degradation of methylene blue dye, showcasing its potential in environmental remediation (S. Etaiw, S. N. Abdou, 2017).

  • Water Disinfection : It's used in graphene functionalization along with silver nanoparticles, creating an effective antimicrobial catalyst for water disinfection without releasing toxic silver, indicating its significance in ensuring clean water supply (A. Abdelhalim et al., 2016).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage. It may cause respiratory irritation. It is harmful if swallowed or in contact with skin .

Future Directions

With increasing attention on environmental problems and green sustainable development, utilizing renewable raw materials for the synthesis of diamines is crucial for the establishment of a sustainable plastics industry . The related challenges and opportunities in the development of renewable bio-based diamines and nylon materials are also discussed .

properties

IUPAC Name

1,1,6,6-tetradeuteriohexane-1,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2/c7-5-3-1-2-4-6-8/h1-8H2/i5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQMVNRVTILPCV-NZLXMSDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCN)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCCC([2H])([2H])N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10442316
Record name 1,6-Diaminohexane-1,1,6,6-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Diaminohexane-1,1,6,6-d4

CAS RN

115797-49-4
Record name 1,6-Diaminohexane-1,1,6,6-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 115797-49-4
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